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Introduction
5-Formyl-dCTP is a modified deoxynucleoside triphosphate that serves as a crucial tool in the

field of epigenetics. Its corresponding base, 5-formylcytosine (5fC), is a key intermediate in the

active DNA demethylation pathway. The ten-eleven translocation (TET) family of enzymes

catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), which is

further oxidized to 5fC and then to 5-carboxylcytosine (5caC). While initially viewed as a

transient intermediate destined for removal by the base excision repair pathway, recent

evidence suggests that 5fC can also function as a stable epigenetic mark with distinct

regulatory roles, including the activation of gene expression, particularly during early embryonic

development.[1][2]

The unique chemical properties of the formyl group allow for specific labeling and enrichment,

making 5-Formyl-dCTP an invaluable reagent for a variety of applications aimed at

understanding the distribution, dynamics, and function of 5fC in the genome. These

applications include the in vitro synthesis of 5fC-containing DNA probes for biochemical

assays, the identification of 5fC-binding proteins ("readers"), and the development of novel

sequencing methods for high-resolution mapping of 5fC.
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Table 1: Quantitative Abundance of 5-formylcytosine
(5fC) in Mammalian Tissues and Cells

Cell/Tissue
Type

Species

5fC
Abundance (%
of total
cytosine)

Method Reference

Embryonic Stem

Cells
Mouse 0.0014 ± 0.0003

Mass

Spectrometry
[3]

Normal Breast

Tissue
Human

~4 times lower

than brain
- [4]

Colorectal

Carcinoma
Human

Significantly

depleted in tumor

vs. adjacent

normal tissue

LC-ESI-MS/MS [5]

Preimplantation

Embryos

(zygote)

Human

Male Pronucleus:

0.106%, Female

Pronucleus:

0.109%

CLEVER-seq

Preimplantation

Embryos (2-cell)
Human 0.053% CLEVER-seq

Preimplantation

Embryos (8-cell)
Human 0.066% CLEVER-seq

Inner Cell Mass

(ICM)
Human 0.062% CLEVER-seq

Human

Embryonic Stem

Cells (hESCs)

Human 0.041% CLEVER-seq
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Protein DNA Probe
Binding
Affinity (Kd)

Method Reference

MPG Fgf15 13.4 ± 1.4 nM ELISA

L3MBTL2 Fgf15 37.1 ± 5.6 nM ELISA

ZSCAN21 Fgf15
Preferential

binding to 5fC
ELISA

MBD3 Fgf15
Binds to 5mC

and 5fC
ELISA

MAX CACGTG motif

Lower affinity for

5fC vs. C or

5caC

-

TET3 CXXC

domain
CcaCG context Very low affinity -

Key Applications and Experimental Protocols
In Vitro Synthesis of 5fC-Containing DNA Probes
5-Formyl-dCTP can be enzymatically incorporated into DNA using various DNA polymerases.

These 5fC-modified DNA probes are essential for a range of downstream applications,

including pull-down assays to identify 5fC reader proteins and as standards in quantitative

assays.

This protocol describes the generation of a biotinylated, 5fC-containing DNA probe using PCR.

Vent (exo-) DNA polymerase is recommended for its ability to efficiently incorporate modified

nucleotides.

Materials:

DNA template containing the target sequence

Forward primer (biotinylated at the 5' end)

Reverse primer
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5-Formyl-dCTP solution (10 mM)

dATP, dGTP, dTTP solution (10 mM each)

Vent (exo-) DNA Polymerase (2,000 units/mL)

10X ThermoPol Reaction Buffer

Nuclease-free water

Procedure:

Reaction Setup: On ice, prepare a 100 µL PCR reaction mixture with the following

components:

10 µL of 10X ThermoPol Reaction Buffer

2 µL of dATP (10 mM)

2 µL of dGTP (10 mM)

2 µL of dTTP (10 mM)

2 µL of 5-Formyl-dCTP (10 mM)

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

X µL of DNA Template (1-10 ng)

1 µL of Vent (exo-) DNA Polymerase (2 units)

Nuclease-free water to a final volume of 100 µL

PCR Cycling: Perform PCR using the following cycling conditions:

Initial Denaturation: 95°C for 3 minutes
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30-35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

Extension: 72°C for 1 minute/kb

Final Extension: 72°C for 5 minutes

Hold: 4°C

Purification: Purify the PCR product using a PCR purification kit or gel electrophoresis to

isolate the desired 5fC-containing DNA probe.

Quantification: Quantify the concentration of the purified probe using a spectrophotometer or

a fluorometric method.

Reaction Preparation
PCR Amplification

Post-PCR ProcessingCombine PCR Reagents:
- Template DNA

- Biotinylated Primer
- 5-Formyl-dCTP
- Other dNTPs

- Vent (exo-) Polymerase
- Buffer

Perform Thermal Cycling:
- Denaturation

- Annealing
- Extension

Place in Thermocycler Purify PCR ProductAfter cycling Quantify Probe

Click to download full resolution via product page

Workflow for synthesizing 5fC-containing DNA probes via PCR.

Identification of 5fC Reader Proteins using Pull-Down
Assays
A key application of 5fC-containing DNA probes is the identification of proteins that specifically

recognize and bind to this modification. This is typically achieved through a pull-down assay

followed by mass spectrometry.
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This protocol outlines the enrichment of 5fC-binding proteins from nuclear extracts using a

biotinylated 5fC-containing DNA probe.

Materials:

Biotinylated 5fC-containing DNA probe (from Protocol 1)

Control biotinylated DNA probe (containing unmodified cytosine)

Streptavidin-coated magnetic beads

Nuclear extract from the cells of interest

Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl2, 0.2 mM EDTA, 10%

glycerol, 0.5 mM DTT, protease inhibitors)

Wash Buffer (Binding Buffer with 150-300 mM KCl)

Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

Procedure:

Nuclear Extract Preparation: Prepare nuclear extracts from cultured cells using a standard

protocol to isolate nuclear proteins. Determine the protein concentration of the extract.

Probe Immobilization:

Resuspend the streptavidin magnetic beads in Binding Buffer.

Add the biotinylated 5fC-DNA or control DNA probe to the beads and incubate with

rotation for 1 hour at 4°C to allow for binding.

Wash the beads three times with Binding Buffer to remove unbound probes.

Protein Binding:

Add 500 µg to 1 mg of nuclear extract to the probe-immobilized beads.
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Incubate with gentle rotation for 2-4 hours at 4°C to allow for the binding of proteins to the

DNA.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

Increase the salt concentration in the Wash Buffer for higher stringency.

Elution:

Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, an

on-bead digestion with trypsin is often preferred.

Protein Identification:

Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry to

identify proteins that specifically bind to the 5fC-containing probe compared to the control

probe.
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Workflow for identifying 5fC-binding proteins via a pull-down assay.

Genome-wide Mapping of 5fC at Single-Base Resolution
Chemically assisted bisulfite sequencing (fCAB-Seq) is a method for the base-resolution

detection of 5fC in genomic DNA. This technique relies on the chemical protection of the formyl

group of 5fC from bisulfite-mediated deamination, allowing it to be read as a cytosine during

sequencing.
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This protocol provides a general workflow for fCAB-Seq.

Materials:

Genomic DNA

O-ethylhydroxylamine (EtONH2)

Bisulfite conversion kit

PCR amplification reagents for library preparation

Next-generation sequencing platform

Procedure:

DNA Fragmentation: Shear the genomic DNA to the desired fragment size for sequencing

library construction.

End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for sequencing by

performing end repair, adding a 3' adenine overhang, and ligating sequencing adapters.

5fC Protection:

Treat the adapter-ligated DNA with O-ethylhydroxylamine (EtONH2). This reaction

specifically modifies the formyl group of 5fC, forming an oxime that is resistant to bisulfite

conversion.

Bisulfite Conversion:

Perform bisulfite treatment on the EtONH2-treated DNA. During this step, unmethylated

cytosines are converted to uracil, while 5-methylcytosine and the EtONH2-protected 5fC

remain as cytosine.

PCR Amplification:

Amplify the bisulfite-converted DNA using primers that target the ligated adapters to

generate a sequencing library.
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Sequencing and Data Analysis:

Sequence the prepared library on a next-generation sequencing platform.

To identify 5fC sites, compare the fCAB-Seq data to a standard bisulfite sequencing (BS-

Seq) dataset from the same genomic DNA. In BS-Seq, 5fC is read as thymine. Therefore,

sites that are read as cytosine in fCAB-Seq but as thymine in BS-Seq represent 5fC

bases.
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Workflow for genome-wide 5fC mapping using fCAB-Seq.
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Signaling Pathways
The central pathway involving 5-formylcytosine is the active DNA demethylation pathway, which

is initiated by the TET-mediated oxidation of 5-methylcytosine.

TET-mediated Oxidation

Base Excision Repair
5-methylcytosine (5mC) 5-hydroxymethylcytosine (5hmC)TET Enzymes 5-formylcytosine (5fC)TET Enzymes 5-carboxylcytosine (5caC)TET Enzymes

Thymine-DNA
Glycosylase (TDG)

Base Excision
Repair (BER) Cytosine (C)

Click to download full resolution via product page

Active DNA demethylation pathway involving 5-formylcytosine.

Conclusion
5-Formyl-dCTP is a versatile and powerful tool for investigating the epigenetic role of 5-

formylcytosine. The ability to enzymatically synthesize 5fC-containing DNA enables a wide

range of in vitro studies, from the identification of novel reader proteins to the characterization

of their binding kinetics. Furthermore, the unique chemical reactivity of the formyl group has

been exploited to develop innovative sequencing methodologies that allow for the precise

mapping of 5fC across the genome. As our understanding of the functional significance of 5fC

continues to grow, the applications of 5-Formyl-dCTP in basic research, diagnostics, and

therapeutic development are poised to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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